molecular formula C9H18N2O3 B1525913 1-Boc-3-hydroxy-3-(aminomethyl)azetidine CAS No. 1008526-71-3

1-Boc-3-hydroxy-3-(aminomethyl)azetidine

Cat. No.: B1525913
CAS No.: 1008526-71-3
M. Wt: 202.25 g/mol
InChI Key: NVEHYSKQUSAZBP-UHFFFAOYSA-N
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Description

1-Boc-3-hydroxy-3-(aminomethyl)azetidine is a chemical compound with the molecular formula C9H18N2O3. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle, and it is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-hydroxy-3-(aminomethyl)azetidine can be synthesized through several synthetic routes. One common method involves the cyclization of 3-aminomethyl-1,3-propanediol with di-tert-butyl dicarbonate (Boc2O) under acidic conditions. The reaction typically requires a strong acid catalyst, such as trifluoroacetic acid (TFA), and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The compound is usually purified through recrystallization or chromatographic techniques to achieve high purity levels suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-hydroxy-3-(aminomethyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often use nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding oxo-compounds or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted azetidines or other nitrogen-containing heterocycles.

Scientific Research Applications

1-Boc-3-hydroxy-3-(aminomethyl)azetidine has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of enzyme inhibitors or receptor ligands.

  • Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

1-Boc-3-hydroxy-3-(aminomethyl)azetidine is similar to other azetidine derivatives, such as 1-Boc-3-(aminomethyl)piperidine and 1-Boc-3-(aminomethyl)aziridine. it is unique in its hydroxyl group and Boc-protected amine, which provide distinct chemical properties and reactivity. These differences make it suitable for specific applications where other azetidine derivatives may not be as effective.

Comparison with Similar Compounds

  • 1-Boc-3-(aminomethyl)piperidine

  • 1-Boc-3-(aminomethyl)aziridine

  • 1-Boc-3-(aminomethyl)pyrrolidine

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEHYSKQUSAZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725583
Record name tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008526-71-3
Record name 1,1-Dimethylethyl 3-(aminomethyl)-3-hydroxy-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008526-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-cyano-3-(trimethylsilyloxy)azetidine-1-carboxylate (300 mg, 1.11 mmol) in THF (5 mL) was treated with borane methylsulfide complex (2M in THF, 2 mL) and the mixture was heated at 70° C. for 1 h under nitrogen. Then the mixture was cooled to room temperature and quenched with methanol (5 mL) followed by treatment with ethylenediamine (0.28 mL), this mixture was stirred at 25° C. for 1 h, and then warmed to 55° C. for 1 h. After cooling to room temperature, the reaction mixture was treated with tetrabutylammonium fluoride (1 M in THF, 2 mL, 2 mmol), then stirred at 25° C. for 1 h. The mixture was diluted with 50 mL of water, product extracted with ethyl acetate (3×25 mL), organics combined dried with sodium sulfate, filtered and concentrated to afford tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (200 mg, crude) as white solid which was used to next step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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